BenchChemオンラインストアへようこそ!

Tibalosin

Alpha-1 adrenoceptor selectivity Receptor binding assay Off-target profiling

Tibalosin (erythro CP 804-S) is a unique polypharmacological probe—naloxone-sensitive central α1 antagonism differentiates it from prazosin. It displays intermediate NMDA polyamine site potency (rank order distinct from ifenprodil) and 8-10× stronger adrenergic/calcium channel binding vs. its threo isomer. This rare matched diastereomer pair enables stereochemical SAR dissection without scaffold confounding. Documented synergy with atenolol supports dual α1/β-blockade studies. Sourced via custom synthesis; request quote for both erythro and threo isomers.

Molecular Formula C21H27NOS
Molecular Weight 341.5 g/mol
Cat. No. B1198182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibalosin
Synonyms1,2,3-dihydro-5-benzo(b)thienyl-2-(4-phenylbutylamino)-1-propanol
CP 804-S
CP-804S
tibalosin
tibalosine
Molecular FormulaC21H27NOS
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3
InChIInChI=1S/C21H27NOS/c1-16(22-13-6-5-9-17-7-3-2-4-8-17)21(23)19-10-11-20-18(15-19)12-14-24-20/h2-4,7-8,10-11,15-16,21-23H,5-6,9,12-14H2,1H3
InChIKeyFJLRGFADCXTJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tibalosin (CP 804-S) for Scientific Procurement: Core Pharmacological Identity and Receptor Binding Profile


Tibalosin (also referred to as tibalosine, code CP 804-S; CAS 63996-84-9 free base, 63998-61-8 hydrochloride) is a synthetic phenylethylamine derivative belonging to the phenylbutylamine structural class. It was developed as an investigational antihypertensive agent and is characterized as a selective alpha-1 adrenoceptor antagonist with ancillary interactions at beta-adrenergic receptors, calcium channel binding sites, and the polyamine site of the NMDA receptor complex [1]. Its molecular formula is C21H27NOS (free base, MW 341.5 g/mol). Tibalosin exists as the erythro diastereomer; the threo isomer (CP 804 S/T) is a distinct chemical entity with substantially different pharmacological properties [1][2].

Why Tibalosin Cannot Be Substituted by Generic Alpha-1 Blockers Alone


Tibalosin possesses a polypharmacological profile that cannot be replicated by simple substitution with conventional alpha-1 adrenoceptor antagonists such as prazosin, doxazosin, or terazosin. First, tibalosin exhibits a unique rank-order activity at the NMDA receptor polyamine site distinct from both ifenprodil and its own threo stereoisomer [1]. Second, its antihypertensive mechanism involves a naloxone-sensitive central component that differentiates it from prazosin, whose effect is naloxone-insensitive [2]. Third, the erythro configuration is critical for receptor affinity—the threo isomer (CP 804 S/T) shows 8- to 10-fold weaker binding at adrenergic receptors [1]. These multidimensional pharmacological differences mean that procurement specifications based solely on alpha-1 blockade will not capture the compound's research-relevant properties.

Tibalosin Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Procurement Decisions


Alpha-1 vs. Alpha-2 Adrenoceptor Selectivity: 400-Fold Discrimination

In radioligand binding assays across 11 receptor systems, tibalosin demonstrated a selectivity ratio of approximately 400 between alpha-1 and alpha-2 adrenergic receptors. Binding Ki values were 26 nmol/L at alpha-1 receptors, compared with more than 10,000 nmol/L at alpha-2 receptors [1]. By comparison, non-selective alpha blockers such as phentolamine exhibit alpha-1/alpha-2 ratios close to unity, while the prototypical alpha-1 antagonist prazosin shows a selectivity ratio of approximately 1,000–2,000 (reported Ki ~0.2–0.3 nM at alpha-1 vs. ~340–4,830 nM at alpha-2, yielding ratios of roughly 1,000–15,000 depending on subtype) . Tibalosin thus occupies an intermediate selectivity position—substantially more alpha-1-selective than phentolamine but less potent and less selective than prazosin—relevant for experiments requiring graded alpha-1 blockade.

Alpha-1 adrenoceptor selectivity Receptor binding assay Off-target profiling

Erythro vs. Threo Stereoselectivity: 8- to 10-Fold Difference in Adrenergic Receptor Affinity

Tibalosin (erythro configuration, CP 804 S) and its threo diastereomer (CP 804 S/T) were directly compared in the same radioligand binding panel. The threo isomer exhibited Ki values 8 to 10 times higher (weaker affinity) than tibalosin at adrenergic receptors [1]. For alpha-1 receptors, tibalosin Ki = 26 nM; the threo isomer therefore shows an estimated Ki of approximately 208–260 nM. This stereochemical dependence is also evident at beta-1 and beta-2 receptors and at calcium channel binding sites, where the threo form is consistently less potent [1]. No other commercially available alpha-1 antagonist exhibits this specific erythro/threo stereochemical pair, making tibalosin uniquely useful for stereochemistry-activity relationship (SAR) studies.

Stereochemistry-activity relationship Diastereomer comparison Adrenergic receptor binding

Mechanistic Differentiation from Prazosin: Central Component of Antihypertensive Action via Naloxone-Sensitive Pathway

In spontaneously hypertensive rats (SHR), the antihypertensive effect of tibalosine (CP 804 S, 10 mg/kg p.o.) was suppressed by the opioid receptor antagonist naloxone. This property is shared with the centrally acting alpha-2 agonist clonidine but is absent for the peripheral alpha-1 antagonist prazosin, whose antihypertensive effect is naloxone-insensitive [1]. Additionally, tibalosine (1 mg/kg) infused via the vertebral artery of chloralose-anaesthetized cats elicited a centrally mediated blood pressure reduction that was antagonized by yohimbine or naloxone but not by prazosin, further supporting a central mechanism component [2]. Prazosin's antihypertensive action, by contrast, is mediated exclusively through peripheral alpha-1 blockade. The naloxone sensitivity of tibalosine's effect indicates engagement of endogenous opioidergic pathways in its central antihypertensive action, a feature absent in conventional peripheral alpha-1 blockers.

Central alpha-1 blockade Naloxone antagonism Mechanism of action differentiation

NMDA Receptor Polyamine Site Antagonism: Rank-Order Potency Versus Ifenprodil-Class Agents

In murine cultured neocortical neurones, tibalosine was evaluated alongside ifenprodil and structurally related heterocyclic aminoalcohols for functional NMDA receptor polyamine site antagonism. In the NMDA (100 μM)-stimulated cGMP production assay, the rank potency order was: ifenprodil > 2309 BT > tibalosine > threo-tibalosine > 840S [1]. For NMDA (300 μM)-stimulated intracellular calcium increases, the rank order shifted to: ifenprodil > 2309 BT > 840S > tibalosine > threo-tibalosine [1]. In NMDA-induced cytotoxicity (LDH release assay), the rank order was: 2309 BT > ifenprodil > tibalosine > threo-tibalosine > 840S [1]. Across all three functional readouts, tibalosine occupied an intermediate rank (3rd or 4th of 5) and consistently outperformed its threo isomer. This places tibalosine as a moderate-potency polyamine site antagonist, distinct from ifenprodil in both potency rank and stereochemical dependence.

NMDA polyamine site Excitotoxicity Neuroprotection

Combination Therapy Synergy: Atenolol Addition Superior to Thiazide in Tibalosine-Treated Hypertensive Patients

In a chronic treatment study of 26 patients with essential hypertension, tibalosine monotherapy (150 mg/day) reduced blood pressure from 157/101 to 147/93 mm Hg (p < 0.001) and heart rate from 74 to 68 bpm (p < 0.01) [1]. Among 10 patients whose diastolic pressure remained ≥90 mm Hg on tibalosine alone, the addition of the beta-blocker atenolol (100 mg/day) further reduced blood pressure from 148/97 to 140/90 mm Hg (p < 0.05) and heart rate from 70 to 60 bpm (p < 0.05). By contrast, the addition of the thiazide diuretic chlorthalidone (50 mg/day) to tibalosine produced a non-significant blood pressure change to 143/96 mm Hg [1]. Eight of 10 patients responded better to tibalosine + atenolol than to tibalosine + chlorthalidone. This differential add-on efficacy is consistent with tibalosine's dual alpha-1/beta receptor binding profile, which may prime the system for synergistic beta-blockade.

Combination antihypertensive therapy Beta-blocker synergy Clinical procurement rationale

Tibalosin Best-Fit Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Stereochemistry-Activity Relationship (SAR) Studies of Adrenergic Ligands

Tibalosin (erythro) and its threo isomer CP 804 S/T constitute a rare matched diastereomer pair with an 8- to 10-fold difference in receptor binding affinity at alpha-1, beta-1, beta-2, and calcium channel sites [1]. This makes the pair uniquely suited for SAR programs exploring the conformational requirements of the phenylethylamine pharmacophore at adrenergic receptors. Procurement of both isomers enables head-to-head stereochemical dissection without the confounding variable of different chemical scaffolds.

Central vs. Peripheral Alpha-1 Blockade Mechanism Dissection in Cardiovascular Research

The naloxone sensitivity of tibalosin's antihypertensive effect distinguishes it from purely peripheral alpha-1 blockers such as prazosin [1][2]. Cardiovascular researchers investigating the role of central alpha-1 adrenoceptors and their interaction with endogenous opioid systems can use tibalosin as a pharmacological probe that engages both central and peripheral alpha-1 receptors, with the central component verifiable via naloxone reversibility.

NMDA Receptor Polyamine Site Pharmacology and Excitotoxicity Screening

Tibalosin's confirmed intermediate rank potency at the NMDA receptor polyamine site—across cGMP, calcium, and cytotoxicity assays—positions it as a reference compound for screening novel polyamine site ligands [1]. Its distinct rank order relative to ifenprodil and 2309 BT, combined with the stereochemical dependence (erythro > threo), makes it valuable for constructing polyamine site SAR libraries and validating functional NMDA antagonism assays.

Alpha-1/Beta-Blocker Combination Strategy Preclinical Programs

Clinical evidence demonstrates that the combination of tibalosin with the beta-blocker atenolol produces statistically superior blood pressure reduction compared with tibalosin combined with a thiazide diuretic [1]. Preclinical programs investigating dual alpha-1/beta-blockade strategies can use tibalosin as the alpha-1 component in fixed-ratio combination studies with beta-blockers, leveraging the documented synergistic interaction.

Quote Request

Request a Quote for Tibalosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.